1-(4-fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperidinyl group, and a pyrrole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-(4-fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl-substituted pyrrole-diones and piperidinyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties .
Uniqueness
1-(4-fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H25FN2O3 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C28H25FN2O3/c29-23-11-13-24(14-12-23)31-26(32)19-25(27(31)33)30-17-15-22(16-18-30)28(34,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,19,22,34H,15-18H2 |
InChI Key |
INHZOKUYNNYFPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=CC(=O)N(C4=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.